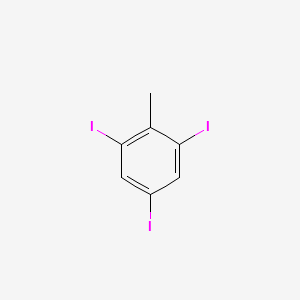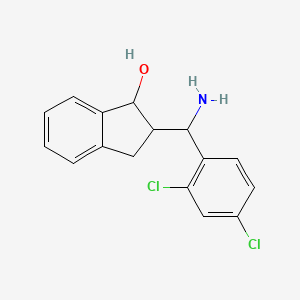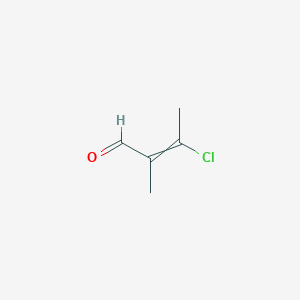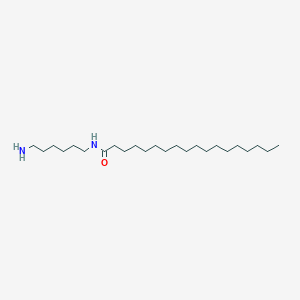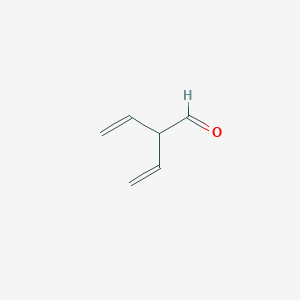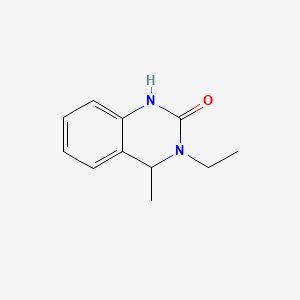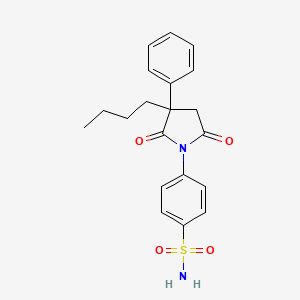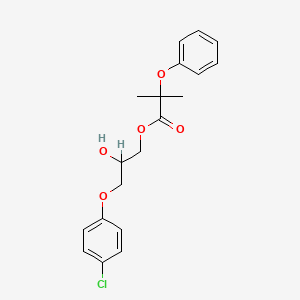![molecular formula C8H15N2O4PS2 B14678526 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate CAS No. 38090-84-5](/img/structure/B14678526.png)
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 5-methoxy-1,3,4-thiadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiadiazole compounds.
科学的研究の応用
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
作用機序
The mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate involves the inhibition of specific enzymes and pathways in target organisms. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular functions and ultimately causing the death of the organism.
類似化合物との比較
Similar Compounds
Methidathion: Another phosphorothioate compound with similar pesticidal properties.
Omeprazole: Although structurally different, it shares some functional similarities in terms of enzyme inhibition.
Uniqueness
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its methoxy-substituted thiadiazole ring is a key feature that differentiates it from other phosphorothioates.
特性
CAS番号 |
38090-84-5 |
|---|---|
分子式 |
C8H15N2O4PS2 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-(diethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H15N2O4PS2/c1-4-13-15(11,14-5-2)16-6-7-9-10-8(12-3)17-7/h4-6H2,1-3H3 |
InChIキー |
ZVKNAPZNJGGNMP-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



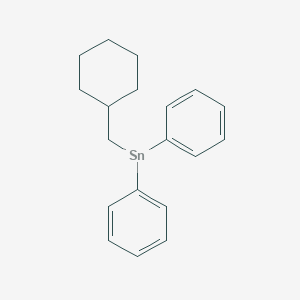
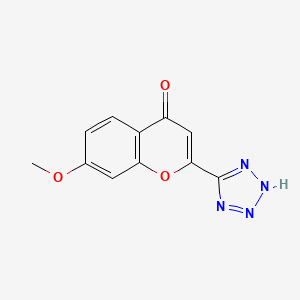
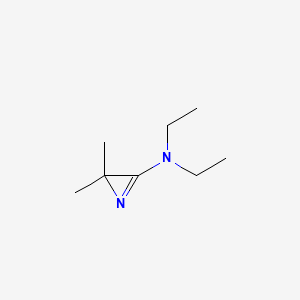
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
